5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting with an appropriate aniline derivative, the benzothiazole ring can be formed through a cyclization reaction with sulfur and an oxidizing agent.
Ethoxylation: Introduction of the ethoxy group at the 6-position of the benzothiazole ring.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized separately and then coupled with the benzothiazole derivative.
Chlorination and Methylsulfanyl Substitution: Introduction of the chlorine and methylsulfanyl groups at the respective positions on the pyrimidine ring.
Amidation: Finally, the carboxamide group is introduced through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the nitro or carbonyl groups, if present, leading to amine or alcohol derivatives.
Substitution: The chlorine atom on the pyrimidine ring can be a site for nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, derivatives of benzothiazole and pyrimidine are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.
Industry
In the industrial sector, compounds like this one could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes or receptors, leading to inhibition or activation of specific biological pathways. The molecular targets could include kinases, proteases, or other enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and trimethoprim.
Uniqueness
What sets 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide apart is the specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to other benzothiazole or pyrimidine derivatives.
Properties
IUPAC Name |
5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S2/c1-3-22-8-4-5-10-11(6-8)24-15(18-10)20-13(21)12-9(16)7-17-14(19-12)23-2/h4-7H,3H2,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBSEANUJKQVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=NC=C3Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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